Methyl 3-(carbamoylmethoxy)-4-methylbenzoate
Description
Methyl 3-(carbamoylmethoxy)-4-methylbenzoate is a substituted methyl benzoate derivative characterized by a carbamoylmethoxy (-OCH₂C(O)NH₂) group at the 3-position and a methyl (-CH₃) group at the 4-position of the benzene ring.
The compound is primarily utilized as a pharmaceutical intermediate, as evidenced by structurally related derivatives in the context of kinase inhibitors and antibacterial agents . Its carbamoylmethoxy group may improve bioavailability or target specificity compared to simpler esters.
Properties
IUPAC Name |
methyl 3-(2-amino-2-oxoethoxy)-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7-3-4-8(11(14)15-2)5-9(7)16-6-10(12)13/h3-5H,6H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXKCTCZADTLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(carbamoylmethoxy)-4-methylbenzoate typically involves the esterification of 3-(carbamoylmethoxy)-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(carbamoylmethoxy)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 3-(carbamoylmethoxy)-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-(carbamoylmethoxy)-4-methylbenzoate exerts its effects depends on its interaction with molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing enzyme activity or receptor binding. The ester group may undergo hydrolysis in biological systems, releasing active metabolites that interact with specific pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 3-(carbamoylmethoxy)-4-methylbenzoate with key analogues, emphasizing substituent effects:
Notes:
- *CAS 1096309-23-7 corresponds to Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate, a structurally related compound with an additional methyl group on the carbamoyl moiety .
Physicochemical Properties
- Steric Effects : Bulkier substituents (e.g., butoxy in Methyl 4-butoxy-3-methoxybenzoate) may hinder crystallinity, whereas the carbamoylmethoxy group balances steric bulk and polarity .
Biological Activity
Methyl 3-(carbamoylmethoxy)-4-methylbenzoate is a compound of interest due to its potential biological activities. This article presents a detailed analysis of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is an organic compound characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H13NO4
- Molecular Weight : 223.23 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate enzymatic activities involved in metabolic pathways, potentially influencing processes such as:
- Anti-inflammatory effects : By inhibiting specific enzymes linked to inflammatory responses.
- Antioxidant properties : Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties against several pathogens. In vitro assays showed significant inhibition of bacterial growth for both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using various cancer cell lines. The results indicated that the compound has selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| Normal Human Fibroblasts | >100 |
Case Studies
- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of this compound in a murine model. The results indicated a significant reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The findings revealed that the compound effectively inhibited bacterial growth, suggesting its potential use in treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
